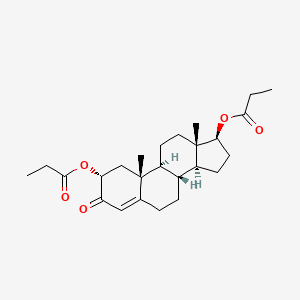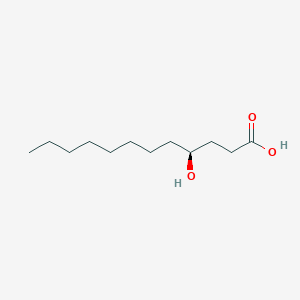
(S)-4-hydroxylauric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-hydroxylauric acid is an optically active form of 4-hydroxylauric acid having (S)-configuration. It is an enantiomer of a (R)-4-hydroxylauric acid.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Biological Activities : A study by Pei, K., Ou, J., Huang, J., & Ou, S. (2016) discusses p-Coumaric acid (4-hydroxycinnamic acid), which is related to (S)-4-hydroxylauric acid. This compound exhibits a range of biological activities, including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other properties. It serves as a precursor to other phenolic compounds and is found in free or conjugated form in plants (Pei et al., 2016).
Methane-based Biosynthesis : Nguyen, T. H. T., & Lee, E. (2021) reconstructed a biosynthetic pathway in Methylosinus trichosporium OB3b for the synthesis of 4-Hydroxybutyric acid (4-HB) from methane. This study highlights the potential for microbial synthesis of value-added compounds like 4-HB, which is structurally related to (S)-4-hydroxylauric acid, from environmentally sustainable sources (Nguyen & Lee, 2021).
Analysis in Plant-Based Products : Ferreira, P. S., Victorelli, F., Fonseca-Santos, B., & Chorilli, M. (2019) reviewed the analytical methods for p-Coumaric acid (p-CA), also known as 4-hydroxycinnamic acid. This research is significant for understanding the quantification and analysis of similar hydroxycinnamic acids, which can inform studies on (S)-4-hydroxylauric acid (Ferreira et al., 2019).
Versatility in Bioproducts Synthesis : Wang, S., Bilal, M., Hu, H., Wang, W., & Zhang, X. (2018) discussed 4-Hydroxybenzoic acid (4-HBA), which like (S)-4-hydroxylauric acid, is an intermediate for several value-added bioproducts. The study highlights the use of synthetic biology and metabolic engineering for the biosynthesis of 4-HBA and its derived compounds (Wang et al., 2018).
Applications in Microbial Production : Zhou, Q., Chen, J., & Chen, G. (2012) explored the use of high-efficiency promoters in microbial production of 4-hydroxybutyric acid (4HB), a compound related to (S)-4-hydroxylauric acid. This study presents techniques for enhancing the biosynthesis of such compounds (Zhou et al., 2012).
Eigenschaften
Molekularformel |
C12H24O3 |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(4S)-4-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI-Schlüssel |
UZNDHCZORMBARB-NSHDSACASA-N |
Isomerische SMILES |
CCCCCCCC[C@@H](CCC(=O)O)O |
Kanonische SMILES |
CCCCCCCCC(CCC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione](/img/structure/B1243980.png)
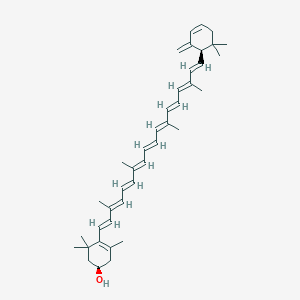


![3-[3-Fluoro-5-(5-pyridin-2-yl-tetrazol-2-yl)-phenyl]-4-methyl-pyridine](/img/structure/B1243985.png)
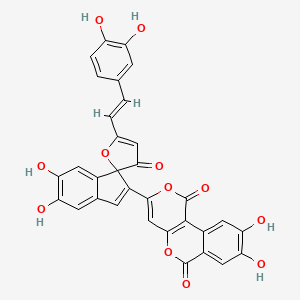
![[5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B1243987.png)
![4-tert-Butylsulfonylcalix[4]arene](/img/structure/B1243988.png)
![1-[3-(4-Octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1243993.png)
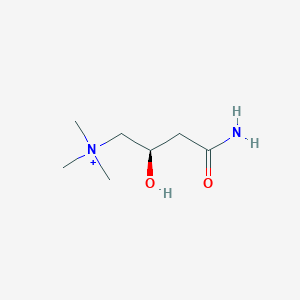
![4-((8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yloxy)-4-oxobutanoic acid](/img/structure/B1243999.png)
